molecular formula C16H10ClN5O2S B11217329 3-(2-chlorophenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-(2-chlorophenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11217329
M. Wt: 371.8 g/mol
InChI Key: MHUJDKKWRXKICK-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both triazole and thiadiazine rings, contributes to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in excellent yields . The reaction conditions are straightforward and efficient, making this method suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the one-pot catalyst-free procedure mentioned above could potentially be scaled up for industrial applications. The simplicity and efficiency of this method make it a promising candidate for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and nitrophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazolothiadiazines with various functional groups.

Scientific Research Applications

3-(2-chlorophenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to antimicrobial and antifungal effects, as well as other biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chlorophenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific substitution pattern and the presence of both chlorophenyl and nitrophenyl groups

Properties

Molecular Formula

C16H10ClN5O2S

Molecular Weight

371.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C16H10ClN5O2S/c17-13-7-2-1-6-12(13)15-18-19-16-21(15)20-14(9-25-16)10-4-3-5-11(8-10)22(23)24/h1-8H,9H2

InChI Key

MHUJDKKWRXKICK-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3Cl)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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